molecular formula C5H7N3O3 B15209810 (S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid

(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15209810
M. Wt: 157.13 g/mol
InChI Key: KKKAMHOMHLDAHM-VKHMYHEASA-N
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Description

(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a hydroxy group, and a pyrazole ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Amino Acid Formation: The amino group and the acetic acid moiety can be introduced through amination and carboxylation reactions, respectively. This step may involve the use of ammonia or amines and carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid: Lacks the (S)-configuration, which may affect its biological activity.

    2-Amino-2-(5-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydroxy group, altering its chemical properties.

    2-Amino-2-(5-chloro-1H-pyrazol-4-yl)acetic acid: Contains a chloro group, which can influence its reactivity and biological interactions.

Uniqueness

(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2S)-2-amino-2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid

InChI

InChI=1S/C5H7N3O3/c6-3(5(10)11)2-1-7-8-4(2)9/h1,3H,6H2,(H,10,11)(H2,7,8,9)/t3-/m0/s1

InChI Key

KKKAMHOMHLDAHM-VKHMYHEASA-N

Isomeric SMILES

C1=C(C(=O)NN1)[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=O)NN1)C(C(=O)O)N

Origin of Product

United States

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